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Compound of Interest

Compound Name: Amdiglurax

Cat. No.: B612045 Get Quote

For Immediate Release

This guide provides a detailed comparative analysis of Amdiglurax (formerly NSI-189, now

ALTO-100), a novel neurogenic compound, against other prominent neurogenic and

antidepressant agents, including Ketamine (an NMDA receptor antagonist), neuroactive

steroids (represented by Allopregnanolone and its clinical analog Zuranolone), and Fluoxetine

(a selective serotonin reuptake inhibitor, SSRI). This document is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of

preclinical and clinical data to inform future research and development in the field of

neurotherapeutics.

Executive Summary
Amdiglurax is an investigational drug hypothesized to exert its effects by stimulating

hippocampal neurogenesis and modulating brain-derived neurotrophic factor (BDNF) signaling.

[1]While it has shown promise in preclinical models and some early-phase clinical trials,

particularly in improving cognitive function, its efficacy as a primary antidepressant remains

under investigation, with a recent Phase 2b trial failing to meet its primary endpoint for major

depressive disorder (MDD). [2][3][4]In contrast, Ketamine and the neuroactive steroid

Zuranolone have demonstrated rapid antidepressant effects in clinical settings. Fluoxetine, a

widely prescribed antidepressant, also promotes neurogenesis, though its direct cognitive

effects are more variable. This guide presents a side-by-side comparison of these compounds

across key preclinical and clinical parameters.
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Comparative Data Tables
Table 1: Preclinical Efficacy in Animal Models

Compound
Class

Compound Animal Model Key Findings Reference

Hippocampal

Neurogenesis

Stimulant

Amdiglurax Healthy Mice

Dose-dependent

increase in

hippocampal

volume (~36% at

10 mg/kg, ~66%

at 30 mg/kg).

[1]

NMDA Receptor

Antagonist
Ketamine

Chronic Stress

(Mice)

Repeated

administration

more than

doubled the

number of BrdU+

cells in the

dentate gyrus.

[5]

Neuroactive

Steroid

Allopregnanolon

e
3xTgAD Mice

Increased the

number of

immature

neurons

(BrdU+/DCX+)

and DCX protein

expression by

30%.

[6]

SSRI Fluoxetine Healthy Rats

Chronic (14-28

days) but not

acute treatment

increased BrdU-

positive cells by

20-40%.

[7]
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Table 2: Clinical Efficacy in Major Depressive Disorder
(MDD) and Postpartum Depression (PPD)
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Compound
Class

Compound Population
Primary
Outcome
Measure

Key
Efficacy
Results

Reference

Hippocampal

Neurogenesis

Stimulant

Amdiglurax

(ALTO-100)
MDD

Change in

MADRS

Score

Phase 2b trial

failed to show

a statistically

significant

improvement

vs. placebo.

[2][3][4]

NMDA

Receptor

Antagonist

Ketamine

Treatment-

Resistant

Depression

(TRD)

Change in

MADRS

Score

Single

infusion led to

a 7.95-point

greater

reduction vs.

midazolam at

24 hours (p <

0.001).

[8]

Neuroactive

Steroid
Zuranolone PPD

Change in

HAMD-17

Score

-17.8 point

reduction vs.

-13.6 for

placebo at

day 15 (p =

0.003).

[9][10]

SSRI Fluoxetine MDD
General

Improvement

Widely

established

as an

effective

antidepressa

nt, though

with a

delayed

onset of

action.

[11]
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Table 3: Effects on Cognitive Function
Compound
Class

Compound Population
Key Cognitive
Findings

Reference

Hippocampal

Neurogenesis

Stimulant

Amdiglurax (NSI-

189)
MDD

Statistically

significant

improvements in

memory

(Cohen's d =

1.12), working

memory (d =

0.81), and

executive

functioning (d =

0.66) in a Phase

2 study.

[1]

NMDA Receptor

Antagonist
Ketamine TRD

Improvements in

attention,

working memory,

and verbal

memory.

Neuroactive

Steroid
Zuranolone PPD

Data on direct

cognitive effects

are less

established.

SSRI Fluoxetine

MDD, Mild

Cognitive

Impairment

Mixed results;

some studies

show

improvements in

attention,

concentration,

and memory,

while others

show no

significant effect.

[12][13]
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Experimental Protocols
Forced Swim Test (Rodents)
The Forced Swim Test is a behavioral assay used to assess depressive-like behavior in

rodents. The protocol involves placing the animal in an inescapable cylinder of water and

measuring the time it spends immobile versus actively trying to escape. A reduction in

immobility time is interpreted as an antidepressant-like effect.

Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) is

filled with water (23-25°C) to a depth where the animal cannot touch the bottom. [14]2.

Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility

(making only movements necessary to keep the head above water) is typically scored during

the last 4 minutes of the test. [1][14]3. Data Analysis: The total time spent immobile is

recorded and compared between treatment and control groups. A statistically significant

decrease in immobility time in the treated group is indicative of an antidepressant effect.

Immunohistochemistry for Neurogenesis Markers (BrdU
and DCX)
This protocol is used to quantify the proliferation and differentiation of new neurons in the brain.

BrdU Administration: The thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is injected

intraperitoneally into the animals. BrdU is incorporated into the DNA of dividing cells during

the S-phase of the cell cycle.

Tissue Preparation: After a designated time, animals are euthanized and their brains are

fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned on a microtome. [15]3.

Immunostaining:

DNA Denaturation: To expose the BrdU epitope, sections are treated with an acid (e.g., 2N

HCl).

Blocking: Non-specific antibody binding is blocked using a solution containing serum (e.g.,

normal goat serum) and a detergent (e.g., Triton X-100).
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Primary Antibody Incubation: Sections are incubated with primary antibodies against BrdU

and/or Doublecortin (DCX), a marker for immature neurons.

Secondary Antibody Incubation: Fluorescently-labeled secondary antibodies that bind to

the primary antibodies are applied.

Imaging: Sections are imaged using a confocal microscope, and the number of BrdU-

positive and/or DCX-positive cells in the region of interest (e.g., the dentate gyrus of the

hippocampus) is quantified.

Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF
This assay is used to measure the concentration of Brain-Derived Neurotrophic Factor (BDNF)

in brain tissue.

Sample Preparation: Brain tissue is homogenized in an appropriate lysis buffer. An acid-

extraction protocol may be used to improve BDNF recovery.

ELISA Procedure (Sandwich ELISA):

A microplate is coated with a capture antibody specific for BDNF.

The prepared brain homogenates (samples) and known concentrations of BDNF standard

are added to the wells.

A detection antibody, also specific for BDNF but binding to a different epitope, is added.

This antibody is typically biotinylated.

Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added,

which binds to the biotinylated detection antibody.

A substrate for the enzyme is added, resulting in a color change. The intensity of the color

is proportional to the amount of BDNF in the sample.

The absorbance is read using a microplate reader, and the concentration of BDNF in the

samples is calculated based on the standard curve.
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Signaling Pathways and Mechanisms of Action
Amdiglurax: Indirect BDNF Modulation and
Neurogenesis
The precise molecular target of Amdiglurax is unknown. However, it is believed to indirectly

modulate the BDNF signaling pathway, leading to increased neurogenesis and synaptogenesis

in the hippocampus. [1]This is thought to involve the upregulation of neurotrophic factors, which

then activate the TrkB receptor and its downstream signaling cascades, promoting neuronal

survival and growth.

Amdiglurax Unknown
Biological Target

Acts on ↑ BDNF Expression
& Release TrkB ReceptorActivates

PI3K/Akt Pathway

MAPK/ERK Pathway

↑ Neuronal Survival

CREB Activation

↑ Neurogenesis

↑ Synaptogenesis

Click to download full resolution via product page

Proposed signaling pathway for Amdiglurax.

Ketamine: NMDA Receptor Antagonism and
Synaptogenesis
Ketamine is a non-competitive antagonist of the NMDA receptor. Its rapid antidepressant

effects are thought to be mediated by a subsequent surge in glutamate release, leading to the

activation of AMPA receptors. This, in turn, stimulates the BDNF-TrkB signaling pathway and

the mTOR pathway, resulting in a rapid increase in synaptogenesis and the reversal of stress-

induced synaptic deficits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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